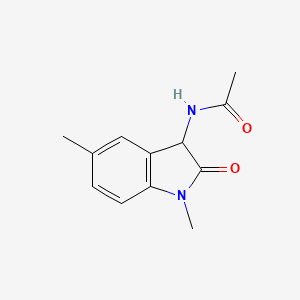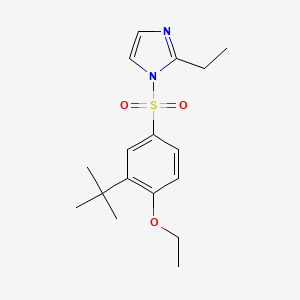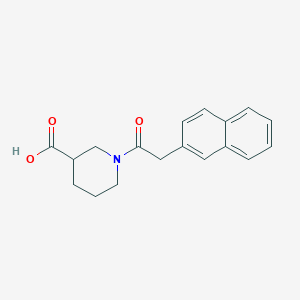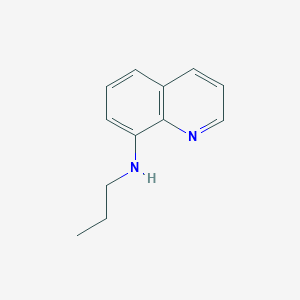![molecular formula C14H12O5S B7459875 4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, also known as Methylsulfonylphenylacetic acid (MSPA), is a synthetic compound with potential therapeutic applications. MSPA is a sulfone-containing molecule, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. The purpose of
作用机制
The exact mechanism of action of MSPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MSPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
MSPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess antioxidant properties. MSPA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, MSPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
实验室实验的优点和局限性
MSPA has several advantages for lab experiments. It is a synthetic compound and can be easily obtained in high purity and yield. MSPA has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. However, there are limitations to the use of MSPA in lab experiments. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems.
未来方向
There are several future directions for the study of MSPA. One potential application of MSPA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of MSPA and its effects on different physiological systems. MSPA may also have potential applications in the field of drug discovery, as it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to explore the potential therapeutic applications of MSPA.
Conclusion:
In conclusion, MSPA is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems. MSPA has several advantages for lab experiments, including its synthetic nature and high purity and yield. However, further research is needed to explore the potential therapeutic applications of MSPA.
合成方法
MSPA can be synthesized by reacting 4-hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to a decarboxylation reaction to obtain MSPA. This method has been reported to yield MSPA with high purity and yield.
科学研究应用
MSPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQXXCJYNOMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
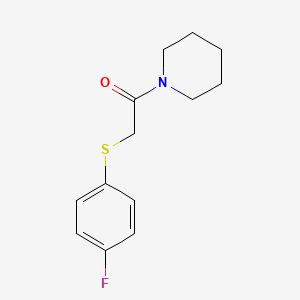
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
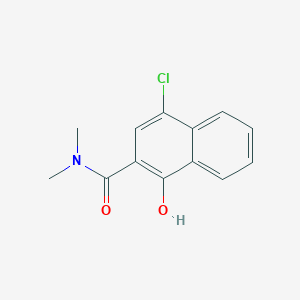
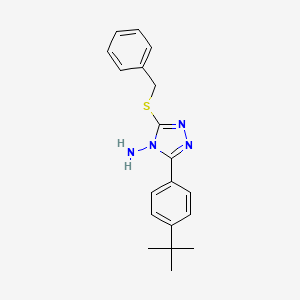
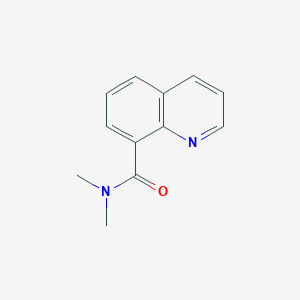
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
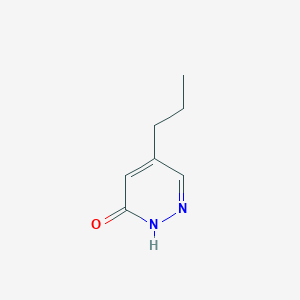
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
